Product packaging for Z-Trp-OBzl(Cat. No.:CAS No. 69876-37-5)

Z-Trp-OBzl

Cat. No.: B554778
CAS No.: 69876-37-5
M. Wt: 428.5 g/mol
InChI Key: UHYCVEDLXBEKPC-DEOSSOPVSA-N
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Description

Contextual Significance of Tryptophan Derivatives in Modern Peptide Chemistry

Tryptophan (Trp) is one of the 20 proteinogenic amino acids and plays a vital role in biological processes. chim.itnih.govmetabolomicsworkbench.orguni.lu Its indole (B1671886) side chain, while contributing unique properties like fluorescence, is also susceptible to side reactions such as oxidation and alkylation during peptide synthesis, particularly under acidic conditions. peptide.combiosynth.com Therefore, the use of protected tryptophan derivatives is essential for achieving high yields and purity in synthetic peptides containing this residue. The development of various tryptophan derivatives aims to address these challenges and facilitate the incorporation of tryptophan into complex peptide structures. chim.itrsc.org

Historical Evolution of Z-Trp-OBzl Utilization in Peptide Synthesis Methodologies

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was one of the earliest protecting groups used in peptide synthesis, primarily in solution-phase methods. bachem.commasterorganicchemistry.com The benzyl (B1604629) ester (OBzl) group has also been historically employed for carboxyl protection, particularly in Boc (tert-butyloxycarbonyl) chemistry. peptide.comuwec.edupeptide.com The combination of these two protecting groups in this compound reflects an earlier era of peptide synthesis, particularly solution-phase techniques, where these protecting groups were commonly used due to their cleavage conditions. While Fmoc (9-fluorenylmethyl carbamate) chemistry has become prevalent in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, Boc/Bzl strategies, including the use of OBzl esters for carboxyl protection, are still utilized, sometimes offering advantages in specific cases like reducing peptide aggregation or in large-scale production via solution phase. uwec.educhempep.comiris-biotech.de this compound has been specifically documented as an acyl donor in enzymatic peptide synthesis, highlighting its historical and continued relevance in certain synthetic approaches. nih.govpsu.edu

Fundamental Role of this compound as a Key Protected Amino Acid Building Block

This compound serves as a protected building block where both the alpha-amino group and the carboxylic acid group of tryptophan are masked. The Z group on the alpha-amino position prevents unwanted reactions at this site during coupling steps, ensuring that peptide bond formation occurs specifically at the intended C-terminus of the incoming amino acid. bachem.commasterorganicchemistry.com The benzyl ester group protects the C-terminal carboxylic acid, preventing its reaction during coupling and allowing for the selective formation of the peptide bond. peptide.comuwec.edu The orthogonal removal of these protecting groups at appropriate stages of the synthesis is critical. The Z group is typically removed by hydrogenolysis or strong acids like HBr/acetic acid, while the OBzl ester is labile to acidic conditions, including trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), and also to hydrogenolysis. bachem.compeptide.comiris-biotech.depeptide.com This differential lability, although sometimes overlapping with Boc/Bzl strategies, allows for controlled deprotection sequences in specific synthetic protocols.

Current Academic Research Perspectives and Future Trajectories for this compound in Peptide Science

While Fmoc chemistry is dominant in modern SPPS, research continues to explore and refine methodologies utilizing Boc/Bzl strategies or hybrid approaches where this compound may still find application. For instance, studies on enzymatic peptide synthesis have demonstrated the use of Z-Gly-Trp-OBzl as an acyl donor. nih.govpsu.edu Furthermore, the development of new protecting groups for the indole nitrogen of tryptophan, sometimes building upon or comparing against existing protected forms like this compound, remains an active area of research aimed at minimizing side reactions during synthesis and improving peptide purity and solubility. researchgate.netresearchgate.net The exploration of conformationally constrained tryptophan derivatives also represents a future trajectory in peptide science, where protected forms like this compound could potentially serve as precursors for synthesizing more complex building blocks. lsu.edu The continued need for efficient and versatile peptide synthesis methods for generating diverse peptide libraries and complex natural products suggests that building blocks like this compound will retain relevance in specific research contexts and specialized synthetic strategies.

Here is a table summarizing some key properties of this compound:

PropertyValueSource
CAS Number69876-37-5 omizzur.comguidechem.com
Molecular FormulaC₂₆H₂₄N₂O₄ omizzur.comguidechem.com
Molecular Weight428.48 g/mol or 428.5 g/mol omizzur.comguidechem.com
AppearanceWhite to off-white powder (typically) omizzur.com
Melting Point105-108°C (typically) omizzur.com
XLogP3-AA (Computed)4.8 nih.gov
Monoisotopic Mass428.17360725 Da guidechem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N2O4 B554778 Z-Trp-OBzl CAS No. 69876-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCVEDLXBEKPC-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189904
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester
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Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69876-37-5
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69876-37-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester
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Record name L-Tryptophan, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
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Z Trp Obzl in Contemporary Peptide Synthesis Strategies

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), introduced by Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain covalently attached to an insoluble solid support or resin thieme-connect.deresearchgate.netcsic.es. This method simplifies purification as excess reagents and byproducts can be removed by washing the resin thieme-connect.de.

Integration within Boc/Bzl Protection Schemes

In the Boc/Bzl strategy of SPPS, the alpha-amino groups are protected with the tert-butyloxycarbonyl (Boc) group, which is acid-labile, typically removed by trifluoroacetic acid (TFA) peptide2.comuwec.edu. Side-chain functional groups, including the carboxyl group, are often protected with benzyl (B1604629) (Bzl) or related acid-labile groups peptide2.comuwec.edu. The peptide is usually cleaved from the resin and globally deprotected using strong acids like hydrogen fluoride (B91410) (HF) peptide2.com.

Within this scheme, Z-Trp-OBzl is not typically used as a standard building block for chain elongation because the Z group on the alpha-amine is not removed by the mild acid conditions (like TFA) used for Boc deprotection uwec.edunih.gov. The Z group is generally cleaved by catalytic hydrogenation or stronger acid treatment (like HF), which are usually reserved for the final deprotection and cleavage step in Boc/Bzl SPPS thieme-connect.depeptide2.com. However, protected amino acids with benzyl-based side-chain protection are compatible with the final HF cleavage used in Boc/Bzl SPPS peptide2.com. While this compound itself isn't a standard iterative coupling unit in Boc-SPPS, the Bzl ester protection on the tryptophan carboxyl group is relevant to the Bzl side-chain protection concept within this strategy. The indole (B1671886) nitrogen of tryptophan can be susceptible to side reactions in Boc/Bzl SPPS, and various strategies, including formylation or the use of specific protecting groups, have been developed to mitigate these issues peptide2.comresearchgate.netresearchgate.net.

Derivatization of this compound for Fmoc-SPPS Compatibility

Fmoc-SPPS is another widely used strategy, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amino protection, typically removed by piperidine (B6355638) peptide2.comiris-biotech.de. Side-chain protecting groups in Fmoc-SPPS are generally acid-labile (e.g., tert-butyl (tBu) or trityl (Trt)), allowing for orthogonal deprotection peptide2.comiris-biotech.de.

This compound in its native form is not directly compatible with standard Fmoc-SPPS due to the presence of the Z group on the alpha-amine and the OBzl group on the carboxyl. However, derivatives of tryptophan are used in Fmoc-SPPS. For instance, Fmoc-Trp(Boc)-OH, where the alpha-amine is Fmoc-protected and the indole nitrogen is Boc-protected, is a common building block in Fmoc-SPPS acs.org. The indole nitrogen of tryptophan can be susceptible to modification during Fmoc-SPPS, particularly with scavengers used during cleavage, making protection necessary in some cases peptide2.comacs.org. Research has explored modifying the indole nucleus of this compound, followed by removal of the Z group and introduction of the Fmoc group, to create tryptophan derivatives compatible with Fmoc-SPPS researchgate.netresearchgate.net. This involves protecting the indole nitrogen and then incorporating the Fmoc group on the alpha-amine researchgate.netresearchgate.net.

Resin and Linker Compatibility Considerations in SPPS

The choice of resin and linker in SPPS is crucial as it determines how the peptide is attached to the solid support and the conditions required for cleavage csic.esbachem.com. Different resins are compatible with different protection strategies and desired C-terminal functionalities csic.esbachem.comsigmaaldrich.com.

While this compound itself is not typically attached directly to standard SPPS resins as the first amino acid in a chain elongation strategy (due to the Z protection), the concept of attaching a protected amino acid ester to a resin is relevant for certain approaches, such as those aiming to produce protected peptide fragments or peptide esters peptide.com. Resins like 2-chlorotrityl chloride resin are used to attach the first amino acid with acid-labile side-chain protection, allowing for cleavage of protected peptides under mild acidic conditions sigmaaldrich.compeptide.comresearchgate.net. This is particularly useful for preparing protected fragments for convergent synthesis strategies peptide.comresearchgate.net. The compatibility of tryptophan residues, even when protected, with certain linkers and cleavage conditions needs consideration due to potential side reactions involving the indole ring peptide2.comsigmaaldrich.com. For instance, Trp residues at the C-terminus can be alkylated by cations generated during cleavage from certain linkers sigmaaldrich.com.

Application in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves coupling protected amino acids or peptide fragments in solution thieme-connect.deresearchgate.net. This method allows for purification of intermediates at each step, which can be advantageous for certain peptides thieme-connect.de.

Stepwise Elongation Protocols Incorporating this compound

In stepwise elongation in LPPS, protected amino acids are sequentially added to the growing peptide chain in solution thieme-connect.deresearchgate.net. This compound can be utilized in LPPS as a protected amino acid building block. The Z group serves as the N-alpha protection, and the OBzl group protects the C-terminus of the tryptophan residue or a peptide fragment ending in tryptophan thieme-connect.de. Peptide chain elongation can proceed by coupling the free amino group of one amino acid or peptide to the activated carboxyl group of a Z-protected amino acid like this compound thieme-connect.de. After coupling, the Z group can be removed, typically by catalytic hydrogenation, to allow for the addition of the next amino acid thieme-connect.de. This stepwise approach can be effective for synthesizing small peptides thieme-connect.de. This compound has been used as an acyl donor in enzymatic synthesis in solution nih.gov.

Fragment Condensation Strategies Employing this compound-Protected Peptides

Fragment condensation involves synthesizing smaller protected peptide segments and then coupling these segments in solution to form a larger peptide thieme-connect.deresearchgate.net. This strategy is often preferred for the synthesis of longer peptides where stepwise elongation can become challenging due to decreasing solubility of intermediates thieme-connect.de.

This compound or peptide fragments protected with Z at the N-terminus and OBzl at the C-terminus can be key components in fragment condensation strategies oup.comtandfonline.comcapes.gov.br. A protected peptide fragment ending in tryptophan with a C-terminal OBzl ester can be coupled with another peptide fragment with a free amino terminus thieme-connect.de. The Z group on the N-terminus of one fragment and the OBzl ester on the C-terminus of the other fragment (or within a fragment) are compatible protecting groups that can be removed later in the synthesis, often simultaneously by catalytic hydrogenation thieme-connect.de. This approach allows for the convergent synthesis of complex peptides by combining smaller, well-characterized building blocks thieme-connect.detandfonline.comgoogle.comchemistrydocs.com. For example, Z-protected peptide fragments with C-terminal benzyl esters have been used in the synthesis of complex peptides like protected delta-sleep-inducing peptide oup.comcapes.gov.br.

"Hold-in-Solution" Methodologies for Rapid Synthesis

The "hold-in-solution" method is a technique developed for rapid peptide synthesis in the liquid phase. This approach aims to streamline the synthesis process by keeping the growing peptide chain dissolved in an organic layer throughout multiple elongation cycles, avoiding the need for isolation of intermediates. oup.comoup.com this compound has been employed as a component in the synthesis of peptides using this methodology.

Utilization in Chemo-Enzymatic Peptide Synthesis

Chemo-enzymatic peptide synthesis combines the advantages of both chemical and enzymatic methods for peptide production. Enzymes offer benefits such as mild reaction conditions, high regio- and stereospecificity, and the avoidance of racemization. psu.eduubc.cathieme-connect.de this compound has found utility as a substrate in such approaches, particularly in enzymatic coupling reactions.

Enzymatic Incorporation Mechanisms with this compound as Substrate

Enzymatic peptide synthesis can proceed via thermodynamic or kinetic control. psu.edugoogle.com Serine and cysteine proteases are known to catalyze acyl transfer from specific substrates, such as amino acid or peptide esters, to form an acyl-enzyme intermediate. thieme-connect.de This intermediate can then react with a nucleophile (an amino acid or peptide) to form a new peptide bond (aminolysis) or react with water, leading to hydrolysis of the acyl donor. thieme-connect.degoogle.com

In the context of this compound, enzymatic reactions can involve its use as an acyl donor or as an amino component depending on the desired peptide bond formation. For instance, alpha-chymotrypsin, an enzyme with strong specificity for aromatic amino acids like tryptophan, has been used as a catalyst in peptide synthesis involving tryptophan derivatives. psu.edu The synthesis of Z-CCK5 (4-8), a pentapeptide fragment, has been reported using alpha-chymotrypsin-catalyzed reactions starting from Z-Gly-Trp-OBzl. psu.edu This suggests that the ester linkage in this compound can be recognized and acted upon by suitable enzymes to facilitate peptide bond formation with an incoming amino acid or peptide nucleophile.

Research findings indicate that the efficiency of enzymatic coupling reactions involving substrates like this compound can be influenced by factors such as the choice of enzyme, solvent system, and pH. For example, studies on enzymatic peptide synthesis have explored different organic solvents and buffer systems to optimize reaction yields and minimize unwanted hydrolysis. psu.eduubc.ca

Biocatalyst Optimization for this compound Transformations

Optimization of biocatalysts, primarily enzymes, is crucial for improving the efficiency and yield of chemo-enzymatic peptide synthesis involving substrates like this compound. This optimization can involve selecting the most suitable enzyme, modifying the reaction medium, or engineering the enzyme itself. psu.edufrontiersin.org

For enzymes like alpha-chymotrypsin, which can utilize tryptophan derivatives as substrates, optimizing conditions such as incubation time, temperature, enzyme activity, and pH can significantly impact the yield of the desired peptide product. psu.edu Studies have investigated the effect of solvent type on enzymatic synthesis, noting that the solvent can have a significant impact on reactant solubility and enzyme activity. ubc.ca

Protecting Group Chemistry and Deprotection Protocols for Z Trp Obzl Derivatives

Benzyloxycarbonyl (Z) Group: Functionality and Cleavage Mechanisms

The Benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide chemistry, introduced by Bergmann and Zervas. total-synthesis.com It is valued for its stability under a range of conditions and its resistance to racemization during peptide coupling reactions. creative-peptides.com The Z-group is classified as a carbamate (B1207046) and is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl). youtube.com Its removal is most commonly achieved through reductive or strong acid conditions.

Catalytic hydrogenolysis is the most prevalent and mildest method for cleaving the Z-group. total-synthesis.comcommonorganicchemistry.com This reaction involves the cleavage of a carbon-heteroatom bond by hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comgoogle.com

The process proceeds via a two-step mechanism. Initially, the catalytic hydrogenolysis of the benzyloxy group occurs, forming toluene (B28343) and an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing the deprotected amine, carbon dioxide, and toluene as byproducts. taylorfrancis.com

Key Features of Catalytic Hydrogenolysis:

Catalysts : Palladium on carbon (Pd/C) is the most common catalyst. taylorfrancis.com

Hydrogen Source : The reaction can be carried out with hydrogen gas (H₂) or through catalytic transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265), 1,4-cyclohexadiene, or hydrazine. mdma.chjk-sci.com

Conditions : The reaction is typically performed under neutral, mild conditions at ambient temperature and pressure. organic-chemistry.org

Solvents : Common solvents include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and ethyl acetate (B1210297) (EtOAc). commonorganicchemistry.com

This method is highly effective and clean, but its primary limitation is its incompatibility with other reducible functional groups within the peptide, such as alkynes, alkenes, or certain sulfur-containing residues like methionine if not carefully controlled.

ParameterCommon Reagents/ConditionsNotes
Catalyst 10% Pd/CThe standard and most widely used catalyst. mdma.ch
Hydrogen Source H₂ gas, Ammonium formate (HCOONH₄), 1,4-CyclohexadieneAmmonium formate is often used for catalytic transfer hydrogenation, which can be faster and avoids handling H₂ gas. mdma.ch
Solvent Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (B95107) (THF)Choice of solvent can sometimes influence selectivity. commonorganicchemistry.com
Byproducts Toluene, Carbon Dioxide (CO₂)These byproducts are volatile and easily removed from the reaction mixture. taylorfrancis.com

While hydrogenolysis is preferred, the Z-group can also be removed under strong acidic conditions, a method known as acidolysis. bachem.com This approach is reserved for substrates that are sensitive to catalytic hydrogenation. The reagents used are significantly harsher than those required for other common protecting groups like tert-Butoxycarbonyl (Boc).

Commonly used strong acids for Z-group cleavage include:

Hydrogen bromide (HBr) in acetic acid (AcOH). creative-peptides.combachem.com

Anhydrous hydrogen fluoride (B91410) (HF). bachem.compeptide.com

Trifluoromethanesulfonic acid (TFMSA). peptide.com

The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (an Sₙ2-type displacement) or unimolecular cleavage (Sₙ1-type) to form a stable benzyl cation. Subsequent decarboxylation yields the free amine. This method's harshness limits its application, as it can cleave many other acid-labile protecting groups and potentially damage sensitive peptide sequences.

In modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the concept of orthogonality is paramount. biosynth.com Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other groups present in the molecule. iris-biotech.deuchicago.edu

The Z-group is a key component of the Boc/Bzl protection strategy, which is considered "quasi-orthogonal". biosynth.com In this scheme, the N-terminal Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the Z-group (often used for side-chain protection, e.g., on lysine) and benzyl esters require a much stronger acid like HF for removal. peptide.comresearchgate.net

Conversely, the Z-group is fully orthogonal to the 9-fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.combiosynth.com The Fmoc group is labile to basic conditions (e.g., piperidine), whereas the Z-group is stable to base. biosynth.com This orthogonality allows for the selective deprotection of the N-terminus (Fmoc) during chain elongation while keeping the Z-protected side chains intact. The Z-group can then be removed during the final cleavage step, often simultaneously with cleavage from the resin, using strong acid or hydrogenolysis.

Protecting GroupCleavage ConditionStability of Z-GroupOrthogonal?
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine (B6355638) in DMF)StableYes. total-synthesis.combiosynth.com
Boc (tert-Butoxycarbonyl)Mild Acid (e.g., TFA)StableYes (but both are acid-labile under different strengths). biosynth.comresearchgate.net
Trt (Trityl)Mild AcidStableYes. creative-peptides.com

Benzyl Ester (OBzl) Group: Role and Cleavage Dynamics

The benzyl ester (OBzl) serves as a protecting group for the C-terminal carboxylic acid of an amino acid or peptide. acs.org Similar to the Z-group, it is stable under a wide variety of reaction conditions used during peptide synthesis, including the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal.

The deprotection of benzyl esters mirrors that of the Z-group due to their shared benzyl moiety.

Catalytic Hydrogenolysis : This is the most common and mildest method for OBzl cleavage. commonorganicchemistry.comorganic-chemistry.org Using a catalyst like Pd/C and a hydrogen source, the benzyl ester is cleaved to yield the free carboxylic acid and toluene. jk-sci.com This reaction is highly efficient and clean, making it ideal for the final deprotection step of a peptide synthesized in solution. organic-chemistry.org The reaction involves oxidative addition to the Pd(0) catalyst, followed by hydrogen coordination and transfer, which releases the deprotected acid and toluene. jk-sci.com

Acidolysis : Strong acids such as HF, HBr/AcOH, or TFMSA can cleave benzyl esters. organic-chemistry.org This method is typically employed in Boc-based SPPS, where the final cleavage from the resin and removal of side-chain protecting groups (including benzyl esters) are performed concurrently with a strong acid cocktail.

Other Methods : While less common for Z-Trp-OBzl, benzyl esters can also be cleaved under other conditions. For instance, treatment with certain Lewis acids like tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters over benzyl ethers. researchgate.net Enzymatic hydrolysis has also been explored for the deprotection of peptide esters to avoid harsh chemical conditions. nih.gov

In complex molecules containing multiple ester types (e.g., methyl, ethyl, tert-butyl, and benzyl esters), selective cleavage of the benzyl ester is a significant synthetic challenge.

One of the most effective strategies relies on the unique sensitivity of the benzyl group to catalytic hydrogenolysis. While other alkyl esters (like methyl or ethyl) are stable to these conditions, the benzyl ester can be selectively removed. organic-chemistry.org For example, treatment with nickel boride in methanol can chemoselectively cleave benzyl esters while leaving methyl, ethyl, and tert-butyl esters intact. organic-chemistry.org

Furthermore, the choice of catalyst and conditions can introduce selectivity. For instance, certain palladium catalysts can be inhibited by additives like ammonia (B1221849) or pyridine (B92270) to prevent the hydrogenolysis of other sensitive groups, such as benzyl ethers, while still allowing the cleavage of benzyl esters and Z-groups. organic-chemistry.orgorganic-chemistry.org This fine-tuning allows for a high degree of control in the deprotection of complex, multi-functionalized peptides.

Indole (B1671886) Nitrogen Protection Strategies for Tryptophan Residues Derived from this compound

The temporary protection of the indole nitrogen (Nin) of tryptophan is essential to deactivate the ring towards electrophilic attack during peptide synthesis, particularly during the final cleavage from the solid support and deprotection of other side chains.

Several protecting groups have been developed to shield the tryptophan indole nucleus, each with distinct properties and cleavage conditions.

Formyl (For): The Nin-formyl group is a classic protecting group for tryptophan. acs.orgnih.gov It is typically introduced by treating tryptophan with anhydrous formic acid and hydrogen chloride gas. researchgate.net The formyl group effectively reduces the nucleophilic character of the indole ring, offering protection against oxidative degradation and other side reactions. researchgate.net Its primary advantage is its lability to basic or nucleophilic conditions, allowing for its removal with reagents like aqueous piperidine, hydrazine, or N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution. google.comnih.gov However, a potential side reaction is the migration of the formyl group to a free α-amino group under certain pH conditions. researchgate.net

tert-Butyloxycarbonyl (Boc): The Nin-Boc group is a widely used, acid-labile protecting group. It can be introduced efficiently using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The Nin-Boc group offers robust protection against various acid-catalyzed side reactions that occur during trifluoroacetic acid (TFA)-mediated cleavage. rsc.org A significant advantage of using Fmoc-Trp(Boc)-OH in Fmoc-based SPPS is its ability to completely suppress the sulfonation of the indole ring, a side reaction that can occur from byproducts generated during the cleavage of sulfonyl-based protecting groups like Pmc or Pbf from arginine residues. researchgate.net

4-(N-methylamino)butanoyl (Nmbu): The Boc-Nmbu group was developed as a temporary modification to aid in the high-performance liquid chromatography (HPLC) purification of complex or poorly soluble peptides. researchgate.net The derivative, Fmoc-Trp(Boc-Nmbu)-OH, is incorporated into the peptide chain. During the final TFA cleavage, the Boc group on the Nmbu moiety is removed, leaving a cationic 4-(N-methylamino)butanoyl group attached to the indole nitrogen. This positive charge significantly improves the solubility of the peptide. After purification, the Nmbu group is tracelessly removed by treating the peptide at pH 9.5, which induces an intramolecular cyclization reaction to yield the native peptide and N-methylpyrrolidone. researchgate.net

Sarcosinyl-Sarcosinyl (Sar-Sar): Similar to the Nmbu group, the Boc-Sar-Sar moiety is designed to enhance peptide solubility for purification. researchgate.net The Fmoc-Trp(Boc-Sar-Sar)-OH derivative is used in SPPS. Following synthesis, TFA treatment cleaves the Boc group, leaving the cationic Sar-Sar group on the indole ring, which aids in HPLC purification. The Sar-Sar moiety is subsequently cleaved upon exposure to physiological pH. researchgate.net

Protecting GroupAbbreviationCleavage ConditionKey Features
FormylForBase/Nucleophile (e.g., Piperidine, DMEDA)Reduces indole nucleophilicity; protects against oxidation. researchgate.net
tert-ButyloxycarbonylBocAcid (e.g., TFA)Prevents acid-catalyzed side reactions, notably sulfonation from Arg(Pmc/Pbf) cleavage.
4-(N-methylamino)butanoylNmbupH 9.5 (after TFA deprotection of Boc)Acts as a temporary solubilizing handle for HPLC purification. researchgate.net
Sarcosinyl-SarcosinylSar-SarPhysiological pH (after TFA deprotection of Boc)Enhances solubility for peptide purification. researchgate.net

The mechanisms of protection and deprotection are dictated by the chemical nature of the protecting group.

Protection: The introduction of a protecting group generally involves the nucleophilic attack of the indole nitrogen on an electrophilic reagent. For instance, in Nin-Boc protection, the indole nitrogen attacks a carbonyl carbon of the di-tert-butyl dicarbonate molecule. rsc.org This acylation reduces the electron density and nucleophilicity of the indole ring system, thereby deactivating it towards electrophilic attack. researchgate.net

Deprotection: The removal of these groups proceeds via distinct chemical pathways.

Formyl Deprotection: The Nin-formyl group is typically removed via nucleophilic acyl substitution. A base or nucleophile, such as an amine, attacks the formyl carbonyl carbon, leading to the cleavage of the N-C bond and regeneration of the indole N-H. google.comnih.gov

Boc Deprotection: The removal of the Nin-Boc group occurs through an acid-catalyzed mechanism (acidolysis). In the presence of a strong acid like TFA, the carbonyl oxygen of the Boc group is protonated. This facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the unprotected indole. rsc.orgthermofisher.com

The primary function of indole protection is to prevent irreversible modification of the tryptophan side chain during peptide synthesis and cleavage. researchgate.net During the final deprotection step, typically with strong acids like TFA, numerous reactive carbocations are generated from the cleavage of other side-chain protecting groups (e.g., Boc, t-butyl) and the resin linker. thermofisher.comscispace.com An unprotected indole ring is highly susceptible to electrophilic attack by these cations, leading to side products.

Indole protection effectively prevents:

Alkylation: The deactivation of the indole ring prevents alkylation by carbocations, most notably tert-butylation from the cleavage of Boc and t-butyl groups. thermofisher.comnih.gov

Sulfonation: When peptides contain arginine protected with Pmc or Pbf groups, cleavage can release sulfonyl cations that modify the tryptophan indole ring. The use of an Nin-Boc protecting group on tryptophan effectively eliminates this side reaction. peptide.com

Resin Reattachment: For peptides with a C-terminal tryptophan, the carbocation generated from the cleavage of the resin linker can be attacked by the indole ring, leading to irreversible reattachment of the peptide to the resin and a significant reduction in yield. Indole protection mitigates this issue. thermofisher.com

Advanced Strategies for Minimizing Side Reactions and Impurity Formation

Beyond indole protection, a comprehensive strategy involving the careful selection of scavengers in the deprotection cocktail is crucial for minimizing side reactions and ensuring the purity of the final peptide.

Alkylation: Tryptophan alkylation is a major side reaction caused by electrophilic species generated during acidolysis. scispace.com While Nin-protection is the most direct preventative measure, the choice of protecting groups for other amino acids is also important. For instance, using Arg(Pbf) over Arg(Pmc) can lead to lower levels of TFA-induced Trp alkylation. researchgate.net The combination of Trp(Boc) and Arg(Pbf) has been shown to result in extremely low levels of Trp alkylation, even in the absence of scavengers. researchgate.net

Oxidation: The electron-rich indole ring is also prone to oxidation, which can be initiated by reagents or even exposure to air during handling. researchgate.netmdpi.com Nin-formylation is known to increase the indole's resistance to oxidants. researchgate.net Procedural measures, such as minimizing the duration of exposure to cleavage cocktails, working under an inert nitrogen atmosphere, and using peroxide-free solvents for precipitation, are effective at reducing oxidative damage. thermofisher.com

Scavengers are nucleophilic compounds added to the acidic cleavage mixture to trap reactive electrophilic species, thereby preventing them from modifying susceptible amino acid residues. thermofisher.comscispace.com The composition of the scavenger "cocktail" is critical and is tailored to the peptide sequence and the protecting groups used.

The mechanism involves the scavenger reacting with and quenching carbocations (e.g., tert-butyl, trityl) and other electrophiles as they are formed, preventing their attack on nucleophilic side chains of residues like tryptophan, tyrosine, methionine, and cysteine. scispace.com

Commonly used scavengers and their functions are detailed below:

ScavengerTargeted SpeciesSide Reaction Prevented
Water (H₂O)tert-butyl cationsPrevents t-butylation of Trp and Tyr. researchgate.netthermofisher.com
Triisopropylsilane (TIS)Trityl and other cationsHighly effective at scavenging cations via hydride transfer; prevents alkylation. acs.orgresearchgate.net
1,2-Ethanedithiol (EDT)tert-butyl trifluoroacetate, other cationsEfficiently scavenges t-butylating species. thermofisher.comscispace.com
ThioanisoleVarious carbocationsGeneral scavenger; helps suppress Pmc transfer. thermofisher.comscispace.com
PhenolVarious carbocationsComponent of broad-spectrum scavenger cocktails like Reagent K. scispace.com

A well-known and highly effective universal cleavage mixture is "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. scispace.com This combination provides broad protection against a wide variety of side reactions that can modify susceptible residues, including tryptophan. scispace.com

Control of Racemization and Epimerization during this compound Incorporation and Coupling

The preservation of stereochemical integrity at the α-carbon of N-benzyloxycarbonyl-L-tryptophan benzyl ester (this compound) is a critical consideration during its incorporation into a peptide sequence. The activation of the carboxyl group, a prerequisite for amide bond formation, concurrently increases the acidity of the α-proton. This heightened acidity facilitates proton abstraction by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers, a phenomenon known as racemization, or epimerization if the chiral center is part of a larger peptide.

The primary mechanism responsible for racemization during the coupling of Z-protected amino acids is the formation of a 5(4H)-oxazolone (azlactone) intermediate. The Z-group, being an alkoxycarbonyl protecting group, is generally considered to be "racemization-safe" compared to acyl-type protecting groups. However, the potential for racemization is not entirely eliminated and is significantly influenced by the coupling conditions, including the choice of coupling reagents, additives, solvents, and temperature.

Detailed research into the sensitivity of various N-benzyloxycarbonyl-dipeptides (Z-Gly-Xaa-OH) to racemization during coupling provides valuable insights that can be extrapolated to the behavior of this compound. These studies systematically evaluate the impact of different coupling methodologies on the degree of epimerization.

Several key factors have been identified to control the extent of racemization during the coupling of Z-protected amino acids:

Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Carbodiimide-mediated couplings, such as those using N,N'-dicyclohexylcarbodiimide (DCC), are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). HOBt reacts with the activated O-acylisourea intermediate to form an active ester, which is less prone to oxazolone (B7731731) formation and thus reduces the risk of racemization. Onium salt-based reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also commonly used in conjunction with HOBt. Studies have shown that the combination of DCC with HOBt generally leads to lower levels of epimerization compared to other methods. nih.gov

Solvent: The polarity of the solvent can influence the rate of racemization. The choice of solvent can affect the stability of the charged intermediates involved in the racemization process. mdpi.com

Temperature: Lowering the reaction temperature is a general strategy to minimize racemization, as the activation energy for the desired coupling reaction is typically lower than that for the racemization process.

Base: The presence and strength of the base used for neutralization or to facilitate the coupling reaction can impact the degree of racemization. Tertiary amines are commonly employed, and their selection and stoichiometry should be carefully considered.

The following table, derived from studies on Z-Gly-Xaa-OH model peptides, illustrates the varying degrees of epimerization observed with different coupling methods. While not specific to this compound, it provides a comparative framework for understanding the propensity of different reagents to induce racemization in Z-protected amino acids.

Coupling MethodAmino Acid Residue (Xaa in Z-Gly-Xaa-OH)SolventEpimerization (%)
MxAnMetDMF15.4
DCC/HOBtMetDMF2.2
BOP/HOBtMetDMF14.9
HBTU/HOBtMetDMF14.0
MxAnSer(tBu)DCM4.8
DCC/HOBtSer(tBu)DCM0.6
BOP/HOBtSer(tBu)DCM1.4
HBTU/HOBtSer(tBu)DCM1.1

Data adapted from a study on the racemization of Z-Gly-Xaa-OH peptides. nih.gov

The data indicates that for the model peptides studied, the DCC/HOBt method consistently resulted in the lowest levels of epimerization. nih.gov The mixed anhydride (B1165640) (MxAn) method, on the other hand, showed a significantly higher tendency for racemization. nih.gov Both BOP/HOBt and HBTU/HOBt, which operate through a similar mechanism, also led to considerable epimerization, though generally less than the mixed anhydride method. nih.gov

In the context of incorporating this compound, these findings suggest that a carefully optimized protocol, likely employing a carbodiimide (B86325) in the presence of an additive like HOBt and conducted at a reduced temperature, would be the most effective strategy for preserving its chiral integrity. The inherent sensitivity of the tryptophan residue to side reactions, coupled with the potential for racemization, necessitates a meticulous approach to the selection of coupling conditions.

Synthesis and Academic Applications of Z Trp Obzl Derivatives and Peptide Analogues

Synthesis of Phosphorylated Tryptophan Derivatives from Z-Trp-OBzl

Phosphorylation of amino acids, particularly on serine, threonine, and tyrosine residues, is a crucial post-translational modification in proteins, playing vital roles in cellular signaling. The synthesis of phosphorylated amino acid derivatives and phosphopeptides is essential for studying these biological processes. This compound has been utilized in the preparation of phosphorylated tryptophan analogues, specifically at the N(1) position of the indole (B1671886) ring.

Preparation of N(1)-Phosphotryptophan Analogues

The first reported synthesis of N(1)-phosphorylated tryptophan derivatives involved using protected tryptophan derivatives like this compound. A method describes the preparation of N(1)-(dimethylphosphono)tryptophan derivatives, such as Z-Trp(PO₃Me₂)-OBzl, by reacting the lithium indolate of protected tryptophan with dimethyl phosphorochloridate tue.nlpsu.eduresearchgate.net. This reaction is carried out at low temperatures, typically around -78 °C, in a solvent like tetrahydrofuran (B95107) (THF) psu.edu. The resulting N(1)-(dimethylphosphono)tryptophan derivatives are reported to be stable under conditions commonly used for peptide synthesis, including hydrogenation and treatment with strong acids like trifluoroacetic acid (TFA) tue.nl. Subsequent deprotection of Z-Trp(PO₃Me₂)-OBzl using a mixture of CF₃SO₃H, CF₃CO₂H, Me₂S, and m-cresol (B1676322) can yield N(1)-phosphotryptophanium trifluoromethanesulphonate psu.edursc.org. This procedure provides a route to introduce a phosphate (B84403) group onto the indole nitrogen of tryptophan, yielding novel phosphorylated amino acid building blocks.

Data on the synthesis of N(1)-Phosphotryptophan analogues:

ReactantReagentSolventTemperature (°C)ProductYield (%)Reference
This compoundLithium di-isopropylamide (LDA), then Dimethyl phosphorochloridateTHF-78 to 25Z-Trp(PO₃Me₂)-OBzl68 psu.edu
Z-Trp(PO₃Me₂)-OBzlCF₃SO₃H, CF₃CO₂H, Me₂S, m-cresol-25N(1)-Phosphotryptophanium trifluoromethanesulphonate- psu.edursc.org

Application in Phosphopeptide Synthesis

While the direct application of this compound in synthesizing phosphopeptides containing O-phosphorylated serine, threonine, or tyrosine is less direct (as this compound itself is a tryptophan derivative), the methodology developed for synthesizing N(1)-phosphorylated tryptophan derivatives from this compound contributes to the broader field of phosphopeptide synthesis. The ability to selectively phosphorylate the indole nitrogen and then incorporate this modified residue into peptides allows for the creation of phosphopeptide analogues with potential altered biological properties.

Research in phosphopeptide synthesis often involves incorporating pre-phosphorylated amino acid building blocks into peptide chains using methods like solid-phase peptide synthesis (SPPS) or solution-phase synthesis csic.espeptide2.com. Various protecting groups for the phosphate moiety have been explored to ensure stability during peptide assembly and allow for efficient final deprotection thieme-connect.deresearchgate.netresearchgate.net. While the provided search results focus more on the synthesis of N(1)-phosphotryptophan from this compound, the development of such modified tryptophan building blocks is relevant to the synthesis of peptides containing non-canonical phosphorylated residues. The stability of the dimethylphosphono group on the indole nitrogen under typical peptide synthesis conditions, as reported for Z-Trp(PO₃Me₂)-OBzl, is a key factor for its potential use in phosphopeptide synthesis strategies tue.nl.

Preparation of Di- and Oligopeptides Featuring this compound Moieties

This compound is frequently used as a protected amino acid building block for the synthesis of peptides in both solution and solid phases. Its Z and OBzl protecting groups are compatible with various coupling strategies and deprotection methods.

Synthesis of Z-Gly-Trp-OBzl and Other Dipeptide Precursors

This compound serves as a carboxyl-terminal component in the synthesis of dipeptides. For instance, Z-Gly-Trp-OBzl can be synthesized by coupling Z-Gly-OH with H-Trp-OBzl, which is readily obtained by removing the Z group from this compound. This dipeptide precursor, Z-Gly-Trp-OBzl, has been utilized in enzymatic peptide synthesis, for example, as an acyl donor in α-chymotrypsin-catalyzed reactions for the synthesis of larger peptide fragments psu.edunih.gov.

The synthesis of dipeptides involving this compound typically involves activating the carboxyl group of the preceding protected amino acid (e.g., Z-Gly-OH) and coupling it with the amino group of this compound after selective deprotection of its alpha-amino group (though in the case of Z-Gly-Trp-OBzl synthesis, Z-Gly-OH is coupled with Trp-OBzl). Various coupling reagents can be employed for this purpose in solution-phase synthesis thieme-connect.de.

This compound as a Precursor for Novel Amino Acid Building Blocks

Beyond its direct use in peptide synthesis, this compound serves as a precursor for synthesizing novel modified tryptophan amino acid building blocks. The ability to selectively deprotect either the alpha-amino group (by catalytic hydrogenation of the Z group) or the carboxyl group (by deprotection of the benzyl (B1604629) ester) allows for further chemical modifications of the tryptophan side chain or the creation of derivatives with different protecting group combinations.

As discussed in Section 5.1.1, this compound is a starting material for synthesizing N(1)-phosphorylated tryptophan derivatives tue.nlpsu.eduresearchgate.net. This demonstrates its utility in creating non-proteinogenic amino acids that can be incorporated into peptides to study the effects of such modifications.

Furthermore, the indole nitrogen of tryptophan in this compound can be modified with various protecting groups to prevent side reactions during peptide synthesis, such as alkylation or oxidation researchgate.netresearchgate.net. For example, acylation of the indole nitrogen of this compound followed by deprotection and introduction of an Fmoc group yields Fmoc-Trp(N¹-acyl)-OH derivatives, which are useful building blocks for Fmoc-based solid-phase peptide synthesis researchgate.netresearchgate.net. This highlights the role of this compound as a versatile starting material for generating specialized tryptophan derivatives with improved properties for peptide synthesis.

Development of Solubilizing Group-Modified Tryptophan Derivatives

The indole nucleus of tryptophan can undergo modifications to improve the solubility of tryptophan-containing peptides, particularly in solid-phase peptide synthesis (SPPS). One approach involves modifying the indole nitrogen of this compound. This modification can be achieved by acylating the indole nitrogen with groups like Boc-N-methyl butyric acid. researchgate.netresearchgate.netmolaid.com Following catalytic hydrogenation and introduction of an Fmoc group, derivatives such as Fmoc-Trp(Boc-Nmbu)-OH are obtained. researchgate.netresearchgate.netmolaid.commolaid.com This derivative can then be incorporated into peptide chains using SPPS. researchgate.netresearchgate.net Cleavage of the Boc group with trifluoroacetic acid (TFA) results in a tryptophan residue modified with a cationic 4-(N-methylamino) butanoyl group, which enhances the solubility of the peptide during purification techniques like HPLC. researchgate.netresearchgate.net Another described derivative is Fmoc-Trp(Boc-Sar-Sar)-OH, where the indole nucleus is modified with a sarcosinyl-sarcosinyl (Sar-Sar) moiety, also introducing a cationic charge to improve solubility during HPLC purification. researchgate.netresearchgate.net

Structural and Mechanistic Investigations of this compound-Containing Peptides

The incorporation of protected amino acids like this compound into peptides allows for structural and mechanistic studies, providing insights into how specific residues and protecting groups influence peptide conformation, flexibility, and reactivity.

Conformational Analysis of Peptides Incorporating this compound Residues

Conformational analysis of peptides is crucial for understanding their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D 1H-NMR techniques like COSY and ROESY, are employed to determine the conformational behavior of peptides in solution. researchgate.netnih.gov These studies utilize observed interproton distance restraints to characterize peptide conformations. nih.gov For instance, conformational analysis using NMR has been performed on tripeptides containing modified tryptophan residues, revealing rigidified structures stabilized by hydrogen bonds in specific turn types, such as gamma-turns. nih.gov While direct studies on peptides containing the intact this compound group are not extensively detailed in the provided results, studies on peptides containing modified tryptophan residues or other protected amino acids like Cbz-Pro-Leu-Trp-OBzl(CF3)2 highlight the methodologies used for conformational analysis and the impact of protecting groups and residue modifications on peptide structure. nih.gov Conformational analysis can reveal the presence of specific secondary structures like beta-turns and gamma-turns, which are important for peptide function. researchgate.netnih.gov

Studies on Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are relevant in peptide chemistry, particularly in the context of developing cyclic peptides or in the cleavage of certain protecting groups. novanet.ca As mentioned in section 5.3.1, modified tryptophan derivatives, such as those containing the Nmbu group, can undergo intramolecular cyclization reactions under specific conditions (e.g., at pH 9.5) to cleave the solubilizing group and yield the fully deprotected peptide. researchgate.netresearchgate.netmolaid.commolaid.com This demonstrates a specific mechanistic study involving a tryptophan derivative initially derived from this compound, where an intramolecular cyclization reaction is utilized for deprotection. The study of such reactions provides insights into reaction mechanisms and the design of cleavable linkers or protecting groups in peptide synthesis.

Future Research Directions and Emerging Frontiers in Z Trp Obzl Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to pharmaceutical and peptide synthesis to reduce environmental impact. nih.govyoutube.com Future research concerning Z-Trp-OBzl is focused on developing synthetic routes that are more sustainable and environmentally friendly. This involves minimizing waste, using safer solvents, and improving atom economy. nih.govresearchgate.net

Key areas of development include:

Greener Solvents: The search for alternatives to traditional, hazardous organic solvents is a primary goal. Research is exploring the use of greener solvents like water, ionic liquids, or bio-derived solvents in the synthesis and purification steps of this compound and its subsequent use in peptide synthesis. mdpi.comrsc.org The investigation of pyrrolidinone-based solvents, such as N-octyl pyrrolidone (NOP), has shown promise as a replacement for N,N-dimethylformamide (DMF), demonstrating good swelling, high coupling efficiency, and suitability for automated protocols when mixed with dimethyl carbonate (DMC). rsc.org

Catalysis: The development of novel catalysts is crucial for creating more efficient and sustainable synthetic pathways. This includes the use of reusable heterogeneous catalysts that can be easily separated from the reaction mixture, reducing waste and cost. mdpi.comrsc.org For instance, the use of zeolite H-BEA as a recyclable solid acid catalyst in water for the synthesis of quinazoline-based compounds showcases a green protocol that could be adapted for steps in the synthesis of complex molecules like this compound. researchgate.net

Process Intensification: Adopting continuous flow manufacturing and process intensification can lead to significant reductions in waste and energy consumption compared to traditional batch processes. nih.gov These modern manufacturing techniques offer better control over reaction parameters, leading to higher yields and purity.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefit
Waste Prevention One-pot synthesis, use of recyclable catalysts. nih.govresearchgate.netReduced generation of hazardous byproducts.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials. nih.govIncreased efficiency and less waste.
Safer Solvents & Auxiliaries Replacing hazardous solvents with water, ionic liquids, or N-octyl pyrrolidone (NOP). mdpi.comrsc.orgReduced environmental pollution and improved worker safety.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of protecting groups or the tryptophan core. youtube.comReduced reliance on petrochemicals.
Catalysis Employing reusable solid acid catalysts like zeolites instead of stoichiometric reagents. mdpi.comresearchgate.netImproved reaction rates, selectivity, and easier product purification.

Integration of this compound into Advanced Automated Peptide Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. libretexts.org The integration of this compound into these platforms is routine, but future research aims to optimize its use in next-generation synthesizers, particularly those employing microwave or flow technologies. beilstein-journals.orgnih.gov

Key areas for advancement include:

Microwave-Assisted SPPS: Microwave energy can accelerate both the coupling and deprotection steps in SPPS, significantly reducing synthesis times. Research is needed to optimize microwave protocols for peptides containing this compound to ensure the stability of the indole (B1671886) side chain and prevent side reactions.

Flow Chemistry Platforms: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. Adapting SPPS protocols for this compound to flow chemistry platforms could enable the large-scale, efficient production of tryptophan-containing peptides.

Novel Coupling Reagents: The development of more efficient and less hazardous coupling reagents is an ongoing goal in peptide synthesis. Research into new activators that minimize racemization and side reactions, particularly at the tryptophan residue, will enhance the utility of this compound in automated synthesis. luxembourg-bio.com

Application of Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

Thorough characterization is essential to ensure the purity and structural integrity of peptides synthesized using this compound. Future frontiers in this area involve the application of more powerful and sensitive analytical techniques.

Emerging techniques for characterization include:

Advanced Mass Spectrometry (MS): Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass of a peptide but also on its three-dimensional shape. This is particularly valuable for characterizing the conformational effects of incorporating this compound into a peptide sequence.

High-Resolution Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques, like COSY and ROESY, are powerful tools for determining the solution-state conformation of peptides. nih.gov Future applications will involve using higher field strengths and novel pulse sequences to study the detailed structure and dynamics of complex peptides containing this compound.

Vibrational Spectroscopy: Techniques like infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the peptide backbone and amino acid side chains, offering insights into secondary structure and intermolecular interactions. rsc.org

Computational Chemistry Approaches to Predict Reactivity and Conformational Landscape

Computational chemistry and molecular modeling are becoming indispensable tools in peptide science. nih.gov These approaches can provide insights that are difficult to obtain through experimental methods alone.

Future applications in the context of this compound include:

Reactivity Prediction: Quantum mechanics (QM) calculations can be used to model reaction pathways and predict the reactivity of the tryptophan indole ring under various synthetic conditions. nih.gov This can help in designing synthetic routes that minimize side reactions and improve yields. Machine learning models are also being developed to predict the outcomes of chemical reactions, which could aid in optimizing the use of this compound in synthesis planning. nih.gov

Conformational Analysis: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing this compound. nih.gov This can help in understanding how this residue influences the peptide's structure and, consequently, its biological activity. For example, computational studies can predict the formation of stable secondary structures like gamma-turns. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to build models that correlate the three-dimensional structure of peptides with their biological activity. nih.gov These models can guide the design of new peptide analogs with improved properties.

Computational MethodApplication for this compoundResearch Goal
Quantum Mechanics (QM) Modeling reaction mechanisms and transition states. nih.govPredict and prevent side reactions involving the indole ring.
Molecular Dynamics (MD) Simulating the conformational behavior of peptides in solution. nih.govUnderstand the structural impact of the tryptophan residue on the peptide backbone.
3D-QSAR Correlating molecular structure with biological activity. nih.govGuide the design of novel peptides with enhanced therapeutic properties.
Machine Learning Predicting reaction outcomes and retrosynthetic pathways. nih.govAccelerate the discovery and optimization of synthetic routes.

Q & A

Q. What are the critical parameters for optimizing Z-Trp-OBzl synthesis in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound synthesis requires precise control of reaction conditions. Key parameters include:
  • Reagents : 1-Hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling agents.
  • Solvent : Dichloromethane (DCM) for maintaining solubility and reaction efficiency.
  • Temperature : Maintained at 0–20°C to minimize side reactions.
  • Protection Strategy : The Cbz (carbobenzyloxy) group protects the α-amino group of tryptophan during SPPS, preventing unintended side-chain interactions .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield through mass spectrometry (exact mass: 428.173615) .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98% is standard for research-grade material).
  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and benzyl ester/Cbz group placement (e.g., aromatic proton signals in 1H NMR).
  • Mass Spectrometry (MS) : Verify molecular weight (C₂₆H₂₄N₂O₄, exact mass 428.173615) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., carbonyl stretches from ester and carbamate groups) .

Q. How does this compound function as an acyl donor in enzymatic peptide synthesis?

  • Methodological Answer : this compound serves as a stabilized acyl donor in protease-catalyzed reactions. The benzyl ester group enhances solubility in organic-aqueous biphasic systems, while the Cbz group prevents premature deprotection. For example:
  • Step 1 : Enzymatic coupling with amino acid nucleophiles (e.g., lysine derivatives).
  • Step 2 : Selective removal of the Cbz group via hydrogenolysis or acidolysis to generate bioactive dipeptides .

Advanced Research Questions

Q. What experimental approaches validate this compound’s DNA intercalation mechanism in anticancer studies?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor hypochromism and bathochromic shifts in DNA absorption spectra upon this compound binding.
  • Fluorescence Quenching : Track changes in tryptophan fluorescence when this compound interacts with DNA base pairs.
  • Gel Electrophoresis : Assess DNA migration retardation caused by intercalation.
  • Computational Docking : Model binding affinity using software like AutoDock to predict interaction sites .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in:
  • Experimental Conditions : Compare buffer pH, ionic strength, and temperature (e.g., DNA-binding assays are pH-sensitive).
  • Cell Lines : Test across multiple cancer models (e.g., HeLa vs. MCF-7) to assess cell-type specificity.
  • Analytical Sensitivity : Use standardized assays (e.g., MTT for cytotoxicity) and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .
  • Systematic Review : Follow PRISMA guidelines to aggregate and meta-analyze existing data, identifying confounding variables .

Q. What strategies optimize this compound’s selectivity for NK1/NK2 receptors in neurokinin studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified benzyl ester or Cbz groups to probe steric and electronic effects.
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-Substance P) to measure displacement efficiency in receptor-rich membranes.
  • Pharmacophore Modeling : Identify critical binding motifs (e.g., indole ring positioning) using software like Schrödinger .

Data-Driven Research Design

Q. How should researchers design experiments to reproduce this compound synthesis and bioactivity findings from literature?

  • Methodological Answer :
  • Protocol Standardization : Adopt conditions from primary literature (e.g., DCM solvent, HOBt/DCC coupling) and document deviations.
  • Control Experiments : Include unprotected tryptophan analogs to assess the necessity of the Cbz group.
  • Reproducibility Checks : Share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, as per Beilstein Journal guidelines .

Q. What metrics are critical for assessing this compound’s efficacy in in vitro anticancer assays?

  • Methodological Answer :
  • IC₅₀ Values : Calculate half-maximal inhibitory concentrations using dose-response curves.
  • Selectivity Index (SI) : Compare cytotoxicity in cancer vs. normal cells (e.g., SI > 3 indicates therapeutic potential).
  • Mechanistic Confirmation : Pair viability assays with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Tables for Key Data

Parameter Optimal Value Reference
Synthesis Temperature0–20°C
Molecular Weight428.49 g/mol
DNA Binding Affinity (Kd)10⁻⁶–10⁻⁷ M (estimated)
Purity Threshold (HPLC)≥98%

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Z-Trp-OBzl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.